1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O It is a halogenated aromatic ether, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Mechanism of Action
Mode of Action
Brominated and fluorinated benzene derivatives are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound can be replaced by other groups, allowing the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene depends on the specific reaction conditions and the other reactants present. For example, when treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium .
Biochemical Analysis
Biochemical Properties
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s bromine and fluorine atoms can form halogen bonds with amino acid residues in the enzyme’s active site, influencing the enzyme’s activity. Additionally, the trifluoromethoxy group can participate in hydrophobic interactions with protein surfaces, further modulating the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. The compound’s halogen atoms can form halogen bonds with nucleophilic residues, while the trifluoromethoxy group can engage in hydrophobic interactions. These interactions can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can persist even after its removal, indicating potential long-term impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal physiological functions. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interactions with cofactors and other enzymes can also influence its metabolic fate, leading to diverse biochemical outcomes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by its chemical properties, such as hydrophobicity and molecular size. These factors determine its distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluoro-4-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl compounds, alkenes, and alkynes.
Reduction: 2,3-difluoro-4-(trifluoromethoxy)benzene.
Scientific Research Applications
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic ethers, such as:
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene:
2-Bromo-4-(trifluoromethoxy)benzene: Different position of the bromine atom, affecting its reactivity in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical transformations.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVSTCFPFXRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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